1-Chloro-2-methyl-3,5-dinitrobenzene
Overview
Description
1-Chloro-2-methyl-3,5-dinitrobenzene (CMDNB) is an aromatic chemical compound that is commonly used as an intermediate in organic synthesis. It is also used in the manufacture of pharmaceuticals, fragrances, dyes and other products. CMDNB is a colorless, crystalline solid with a molecular weight of 207.55 g/mol and a melting point of 122-123°C. It is soluble in water, alcohols, and most organic solvents.
Scientific Research Applications
Synthesis of Organic Compounds
1-Chloro-2-methyl-3,5-dinitrobenzene: is utilized in the synthesis of various organic compounds. Its reactivity due to the nitro groups makes it a valuable intermediate in creating more complex molecules. For instance, it can undergo further nitration or reduction reactions to yield a range of derivatives that are useful in pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection and determination of pyridine compounds. Its specific reactivity with pyridines allows for the qualitative or quantitative analysis of these compounds in mixtures .
Biochemical Research
This compound has been used in biochemical research to evaluate the depletion of intracellular erythrocyte glutathione (GSH). This application is crucial for understanding oxidative stress and its impact on red blood cells .
Enzyme Inhibition Studies
1-Chloro-2-methyl-3,5-dinitrobenzene: acts as an irreversible inhibitor of human thioredoxin reductase. This application is significant in studying the enzyme’s role and potential therapeutic targets for diseases where thioredoxin reductase is implicated .
Material Sciences
In material sciences, derivatives of this compound can be used in the synthesis of dyes and pigments. The nitro groups can be transformed into various functional groups that impart color properties to the molecules, making them suitable for use in dyes .
Chemical Education
This compound is also used in chemical education to demonstrate various chemical reactions and transformations. It provides a practical example of electrophilic aromatic substitution reactions and the principles of organic synthesis.
properties
IUPAC Name |
1-chloro-2-methyl-3,5-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPDWARCDGMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541004 | |
Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-3,5-dinitrobenzene | |
CAS RN |
96-90-2 | |
Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.